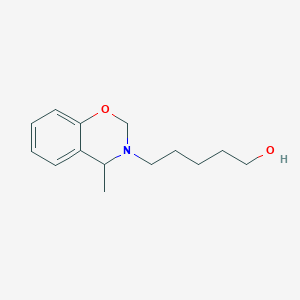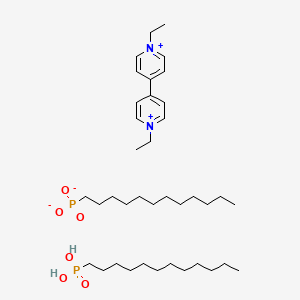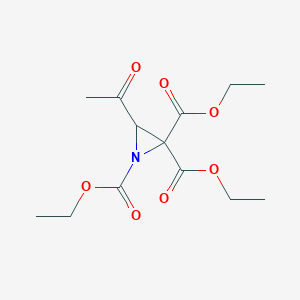
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a pentanol chain, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazine ring is replaced by the pentanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazine ring can be reduced to form a benzoxazoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzoxazolines.
Substitution Products: Various substituted benzoxazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Advanced Materials: Used as a monomer in the production of high-performance polymers and resins.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Coatings and Adhesives: Used in the formulation of durable coatings and adhesives.
Wirkmechanismus
The mechanism of action of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol depends on its specific application:
Biological Activity: May interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.
Uniqueness
Structural Features: The combination of a benzoxazine ring with a pentanol chain imparts unique chemical and physical properties.
Applications: Its specific structure may offer advantages in certain applications, such as enhanced stability or reactivity.
Eigenschaften
CAS-Nummer |
651304-85-7 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-(4-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-13-7-3-4-8-14(13)17-11-15(12)9-5-2-6-10-16/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3 |
InChI-Schlüssel |
MGCDLGZUOHBFBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2OCN1CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)


![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)




![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)

![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)
